molecular formula C7H4BrNS B1281774 3-Bromothieno[3,2-b]pyridine CAS No. 94191-12-5

3-Bromothieno[3,2-b]pyridine

Cat. No. B1281774
CAS RN: 94191-12-5
M. Wt: 214.08 g/mol
InChI Key: TYQIGSHNHLULNO-UHFFFAOYSA-N
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Description

3-Bromothieno[3,2-b]pyridine is an important organic compound that has a wide range of scientific and industrial applications. It is a heterocyclic compound that contains a thiophene ring with a bromine atom attached to the 3-position of the ring. This compound has been extensively studied due to its unique structure and properties. It has been used in the synthesis of various organic compounds and materials, as well as in scientific research applications. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Bromothieno[3,2-b]pyridine is a valuable intermediate in the synthesis of various heterocyclic compounds. Its bromine atom serves as a reactive site for cross-coupling reactions, which are pivotal in constructing complex molecular architectures found in many pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be used to develop organic semiconductors due to its stable thienopyridine core. The resulting materials may exhibit desirable electronic properties for use in solar cells and transistors .

Ligand for Transition Metal Catalysis

The thienopyridine moiety of 3-Bromothieno[3,2-b]pyridine can act as a ligand in transition metal catalysis. This application is crucial for developing new catalytic systems that can enhance reaction efficiencies in industrial chemical processes .

Biological Studies

This compound can be employed in biological studies to investigate the interaction between small molecules and biological targets. It can serve as a building block for bioactive molecules that interact with enzymes and receptors .

Drug Design and Development

In drug discovery, 3-Bromothieno[3,2-b]pyridine is used to create novel compounds with potential therapeutic effects. Its structure is amenable to modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles .

Photophysical Research

The unique structure of 3-Bromothieno[3,2-b]pyridine allows for its use in photophysical research. Scientists can study its light-absorbing and emitting properties, which are relevant in the development of optical sensors and other photonic devices .

Free Energy Calculations

Researchers utilize 3-Bromothieno[3,2-b]pyridine in computational studies to perform free energy calculations. These calculations are essential for understanding molecular stability and reactivity, which have implications in various fields of chemistry .

X-Ray Crystallography

Lastly, 3-Bromothieno[3,2-b]pyridine can be used in x-ray crystallography to study the three-dimensional structures of molecular complexes. This information is vital for the rational design of molecules with specific functions .

properties

IUPAC Name

3-bromothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQIGSHNHLULNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CS2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50529352
Record name 3-Bromothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothieno[3,2-b]pyridine

CAS RN

94191-12-5
Record name 3-Bromothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.45 g of Thieno[3,2-b]pyridine (25.6 mmol), 2.15 g of sodium bicarbonate (25.6 mmol), 6.69 g of K2HPO4 (38.4 mmol) and 4.01 g of MgSO4 (33.3 mmol) are placed in the flask with 60 ml of CHCl3. The mixture is stirred under reflux and 1.57 ml of Br2 (30.7 mmol) is added slowly. The reaction mixture is stirred under reflux overnight. Additional 0.7 ml of bromine is added and stirred under reflux for 4 h and cooled to room temperature. Water is added and extracted with CHCl3. The separated CHCl3 is washed by sat. Na2S2O3 and sat. NaCl and dried over Na2SO4 and evaporated. The title compound is recrystallized from Hexane/CH2Cl2. 3.94 g, Yield 72%. mass spectrum (m/e): 215 (M+1); 1H-NMR (CDCl3): 8.86 (d, 1H, J=5.2 Hz), 8.24 (d, 1H, J=8.2 Hz), 7.82 (s, 1H), 7.38 (dd, 1H, J=8.2 Hz, 5.2 Hz) ppm.
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
6.69 g
Type
reactant
Reaction Step Three
Name
Quantity
4.01 g
Type
reactant
Reaction Step Four
Name
Quantity
1.57 mL
Type
reactant
Reaction Step Five
Quantity
0.7 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
60 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-Bromothieno[3,2-b]pyridine a promising starting point for developing anti-tumor drugs?

A1: 3-Bromothieno[3,2-b]pyridine serves as a versatile building block for creating diverse chemical structures. The paper by Gomes et al. [] highlights its use in synthesizing a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. These compounds were then evaluated for their anti-tumor activity against triple-negative breast cancer (TNBC) cell lines. The study identified promising candidates that inhibited TNBC cell growth while demonstrating minimal toxicity towards non-tumorigenic cells. This selective toxicity towards cancer cells makes derivatives of 3-Bromothieno[3,2-b]pyridine particularly interesting for further development.

Q2: Can you elaborate on the specific findings related to compound 2e mentioned in the study?

A2: Compound 2e, a methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, exhibited a significant reduction in MDA-MB-231 cell numbers at its half-maximal growth inhibitory concentration (GI50) of 13 μM []. This effect was linked to a decrease in proliferating cells and an increase in the proportion of cells in the G0/G1 phase, indicating cell cycle arrest. Importantly, compound 2e also demonstrated tumor size reduction in an in ovo chick chorioallantoic membrane (CAM) model, further supporting its potential as an anti-tumor agent.

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